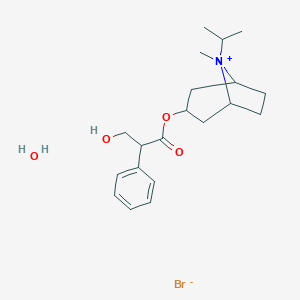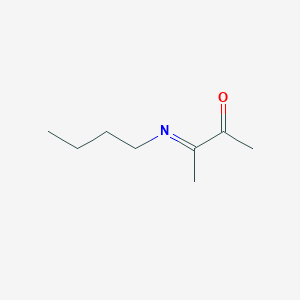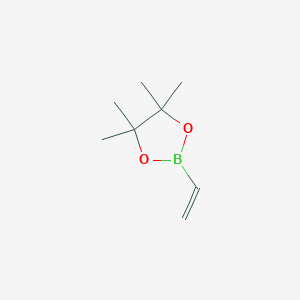
Ipratropium bromide monohydrate
Vue d'ensemble
Description
Ipratropium bromide is an anticholinergic drug used to control symptoms related to lung diseases such as asthma, chronic bronchitis, and emphysema . It is also used to treat air flow blockage and prevent the worsening of chronic obstructive pulmonary disease (COPD) . It belongs to the family of medicines known as bronchodilators .
Synthesis Analysis
The crystal structure of ipratropium bromide monohydrate has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional techniques . The study demonstrated the use of supercritical fluid technology in producing an anhydrous form of ipratropium bromide, and the use of seeded crystallization to produce ipratropium monohydrate .Molecular Structure Analysis
Ipratropium bromide monohydrate crystallizes in the space group P 2 1 / c (#14) with a = 8.21420 (7) Å, b = 10.54617 (13) Å, c = 24.0761 (39) Å, β = 99.9063 (7) °, V = 2054.574 (22) Å 3, and Z = 4 . The molecular formula is C20H30NO3Br(H2O) .Chemical Reactions Analysis
Ipratropium acts as an antagonist of the muscarinic acetylcholine receptor . This effect produces the inhibition of the parasympathetic nervous system in the airways and hence, inhibit their function .Physical And Chemical Properties Analysis
Ipratropium bromide monohydrate has a molecular weight of 430.38 . The crystal structure of ipratropium bromide monohydrate has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional techniques .Applications De Recherche Scientifique
Influence on Dry Powder Inhaler Formulations
Ipratropium bromide monohydrate (IB) shows distinct processing behavior upon air-jet micronization, impacting aerosolization performance in dry powder inhaler (DPI) formulations. The mechanical properties of anhydrous and monohydrate forms of IB differ significantly, influencing their processing and performance in DPIs (Shur et al., 2012).
Development of Sustained-Release Particles
Research has focused on creating respirable particles of ipratropium bromide (IPB) with sustained-release properties. By using a spray-drying process and various coatings, IPB particles were engineered to have a prolonged bronchodilatory effect, as demonstrated in pharmacodynamic studies (Taylor et al., 2006).
Pulmonary Absorption Mechanism
The pulmonary absorption mechanism of ipratropium involves organic cation/carnitine transporters in human bronchial epithelial cells. This finding highlights the role of carrier-mediated uptake in the bronchial absorption of ipratropium, suggesting a more efficient systemic exposure through inhalation (Nakamura et al., 2010).
Crystal Structure Analysis
The crystal structure of ipratropium bromide monohydrate has been elucidated using synchrotron X-ray powder diffraction and density functional techniques. This detailed structural analysis aids in understanding the molecular interactions and stability of the compound (Bhaskar et al., 2020).
Role in Myocardial Injury Studies
Ipratropium bromide has been studied for its potential to induce myocardial injury in nonclinical models of simulated myocardial ischemia/reperfusion injury. These findings provide insights into the cardiovascular effects of ipratropium, particularly in patients with chronic obstructive pulmonary disease (COPD) and underlying heart conditions (Harvey et al., 2014).
Synthesis and Radiolabelling for PET Studies
Ipratropium bromide has been synthesized and radiolabelled for use as PET ligands, aiding in the study of inhaled drug deposition in the treatment of COPD and asthma. This research contributes to understanding how these drugs distribute within the lungs (Issa et al., 2006).
Transporter-Mediated Renal Secretion
Studies have shown that organic cation transporters mediate the renal secretion of ipratropium. This understanding of its renal elimination mechanism can influence the dosing and safety of ipratropium in patients with renal impairment (Nakanishi et al., 2013).
Propriétés
IUPAC Name |
(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30NO3.BrH.H2O/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H;1H2/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWHKYJURDBRMN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ipratropium bromide monohydrate | |
CAS RN |
66985-17-9 | |
| Record name | (1R,3r,5S 8r)-3-[(RS)-(3-hydroxy-2-phenylpropanoyl)oxy]-8-methyl-8-(propan-2-yl)-8-azoniabicyclo[3.2.1.]octane bromide monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5Z)-5-[(2Z)-2-[1-[(E)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B127627.png)





![2-Chloro-2-ethynylspiro[2.2]pentane](/img/structure/B127648.png)
![(R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine](/img/structure/B127651.png)




